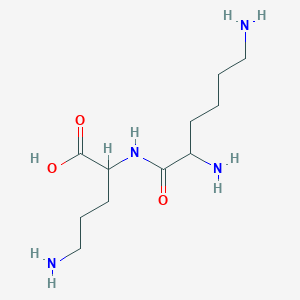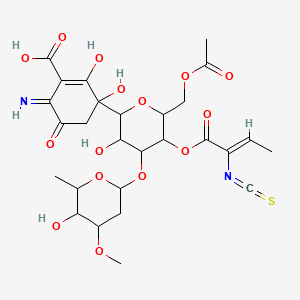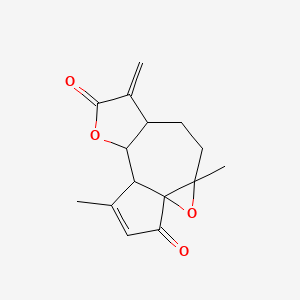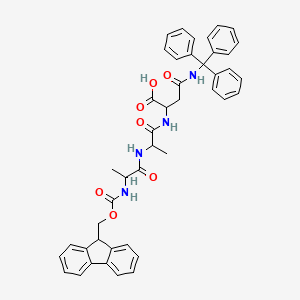
5-Amino-2-(2,6-diaminohexanoylamino)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-amino-2-(2,6-diaminohexanoylamino)pentanoico es un compuesto orgánico complejo que pertenece a la clase de los aminoácidos. Este compuesto se caracteriza por la presencia de múltiples grupos amino y una cadena principal de ácido pentanoico. Está relacionado estructuralmente con otros aminoácidos y desempeña un papel significativo en varios procesos bioquímicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 5-amino-2-(2,6-diaminohexanoylamino)pentanoico suele implicar reacciones orgánicas de varios pasos. Un método común incluye la protección de los grupos amino seguida de la formación de enlaces peptídicos. Las condiciones de reacción suelen requerir el uso de reactivos de acoplamiento como las carbodiimidas y grupos protectores como Boc (terc-butoxicarbonilo) para garantizar reacciones selectivas.
Métodos de producción industrial
En entornos industriales, la producción de este compuesto puede implicar técnicas de síntesis peptídica a gran escala. Estos métodos utilizan sintetizadores peptídicos automatizados que pueden gestionar eficazmente los pasos repetitivos del acoplamiento de aminoácidos y la desprotección. El uso de cromatografía líquida de alta resolución (HPLC) es común para la purificación del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 5-amino-2-(2,6-diaminohexanoylamino)pentanoico puede experimentar diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción puede conducir a la formación de los correspondientes derivados oxo.
Reducción: Las reacciones de reducción pueden convertir los grupos ceto en grupos hidroxilo.
Sustitución: Los grupos amino pueden participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Reactivos como el permanganato de potasio (KMnO4) o el peróxido de hidrógeno (H2O2) en condiciones ácidas.
Reducción: Reactivos como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Condiciones que implican haluros de alquilo o cloruros de acilo en presencia de una base.
Productos principales
Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la reducción puede producir compuestos hidroxilados.
Aplicaciones Científicas De Investigación
El ácido 5-amino-2-(2,6-diaminohexanoylamino)pentanoico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis peptídica y como reactivo en diversas reacciones orgánicas.
Biología: Desempeña un papel en el estudio de la estructura y la función de las proteínas, así como en las interacciones enzima-sustrato.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluida su función en el diseño y el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción del ácido 5-amino-2-(2,6-diaminohexanoylamino)pentanoico implica su interacción con dianas moleculares específicas. Puede actuar como sustrato para las enzimas, participando en procesos catalíticos que conducen a la formación de compuestos biológicamente activos. Las vías implicadas pueden incluir el metabolismo de aminoácidos y la formación de enlaces peptídicos.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 5-aminopentanoico: Un análogo más sencillo con un solo grupo amino.
Citrulina: Contiene una cadena principal de aminoácidos similar pero con diferentes grupos funcionales.
Ornitina: Otro aminoácido relacionado con funciones bioquímicas distintas.
Singularidad
El ácido 5-amino-2-(2,6-diaminohexanoylamino)pentanoico es único debido a su compleja estructura, que incluye múltiples grupos amino y una parte hexanoylamino. Esta complejidad le permite participar en una gama más amplia de reacciones bioquímicas en comparación con los análogos más sencillos.
Propiedades
Fórmula molecular |
C11H24N4O3 |
|---|---|
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
5-amino-2-(2,6-diaminohexanoylamino)pentanoic acid |
InChI |
InChI=1S/C11H24N4O3/c12-6-2-1-4-8(14)10(16)15-9(11(17)18)5-3-7-13/h8-9H,1-7,12-14H2,(H,15,16)(H,17,18) |
Clave InChI |
FNTNTMPEEZFWOQ-UHFFFAOYSA-N |
SMILES canónico |
C(CCN)CC(C(=O)NC(CCCN)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,4,5-Trihydroxy-6-[2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethoxy]oxan-2-yl]methyl 2-(4-hydroxyphenyl)acetate](/img/structure/B12302757.png)
![[(1S,2R,5S,7S,8R,11S,14S)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-yl] acetate](/img/structure/B12302764.png)
![4-[10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12302768.png)

![(5,8a-Dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl) 2-methylprop-2-enoate](/img/structure/B12302773.png)

![Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B12302791.png)
![11Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B12302792.png)


![1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)cyclohexyl]urea](/img/structure/B12302807.png)


![3-(4-Methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B12302836.png)
